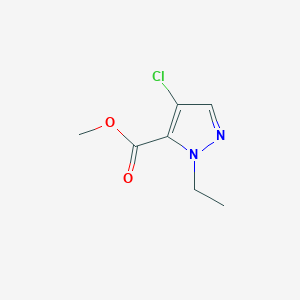
N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanoethyl group, a dioxothiolan ring, and a dihydropyridazine core, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Dioxothiolan Ring: This step often involves the reaction of a suitable thiol with an oxidizing agent to form the dioxothiolan ring.
Introduction of the Cyanoethyl Group: This can be achieved through a nucleophilic substitution reaction where a cyanoethyl halide reacts with an appropriate nucleophile.
Construction of the Dihydropyridazine Core: This step may involve the condensation of hydrazine derivatives with diketones or similar compounds under controlled conditions.
Final Assembly: The final step involves coupling the intermediate products to form the complete molecule, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted cyanoethyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its ability to interact with specific molecular targets.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The cyano group can form strong interactions with metal ions or active sites of enzymes, while the dioxothiolan ring can participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide: shares similarities with other cyanoethyl and dioxothiolan derivatives.
1-(1,1-Dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide: Lacks the cyanoethyl group but has a similar core structure.
N-(1-Cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine: Similar but without the carboxamide group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a cyanoethyl group and a dioxothiolan ring in the same molecule provides unique reactivity and interaction profiles, making it a valuable compound for research and industrial use.
特性
IUPAC Name |
N-(1-cyanoethyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c1-8(6-13)14-12(18)10-2-3-11(17)16(15-10)9-4-5-21(19,20)7-9/h8-9H,2-5,7H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIYKHVUULPTAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=NN(C(=O)CC1)C2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2379593.png)
![3-{[3-(Hydroxymethyl)phenyl]sulfanyl}-1-methylpyrrolidin-2-one](/img/structure/B2379594.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2379600.png)


![(E)-3-(4-Fluorophenyl)-2-(4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carbonyl)prop-2-enenitrile](/img/structure/B2379603.png)





![7,8-DIMETHOXY-2-{[(OXOLAN-2-YL)METHYL]AMINO}-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE](/img/structure/B2379615.png)
